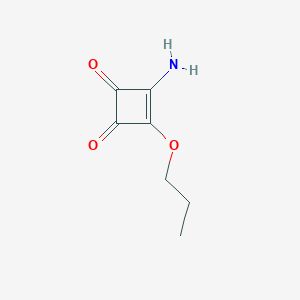![molecular formula C22H14N4O2S B14285698 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione CAS No. 141717-63-7](/img/structure/B14285698.png)
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione is a complex organic compound that features a tetrazole ring, a phenyl group, and an anthracene-9,10-dione moiety
Méthodes De Préparation
The synthesis of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with an appropriate anthracene derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as indium (III) chloride to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the anthracene-9,10-dione moiety, potentially altering its electronic properties.
Substitution: The phenyl group and the tetrazole ring can participate in substitution reactions, often using reagents like sodium azide and propargyl bromide
Applications De Recherche Scientifique
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione involves its interaction with molecular targets through its tetrazole and anthracene moieties. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrazole derivatives and anthracene-based molecules. For example:
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the anthracene moiety.
Anthracene-9,10-dione derivatives: Similar in structure but may have different substituents on the anthracene ring.
5-Phenyltetrazole: Another tetrazole derivative with different substituents
The uniqueness of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione lies in its combination of the tetrazole ring, phenyl group, and anthracene-9,10-dione moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
141717-63-7 |
|---|---|
Formule moléculaire |
C22H14N4O2S |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H14N4O2S/c27-20-16-8-4-5-9-17(16)21(28)19-12-14(10-11-18(19)20)13-29-22-23-24-25-26(22)15-6-2-1-3-7-15/h1-12H,13H2 |
Clé InChI |
IKRYFYYQYVUJKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


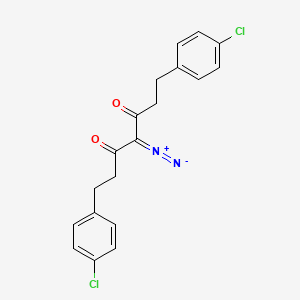
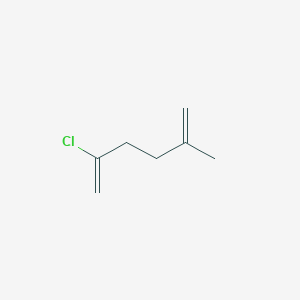
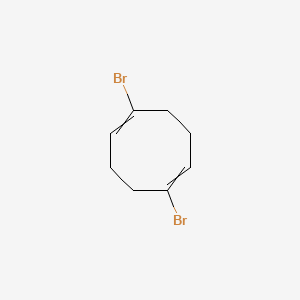
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
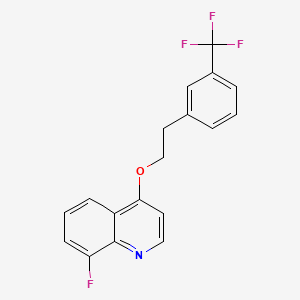
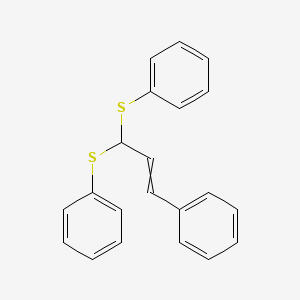
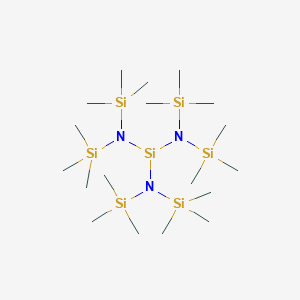
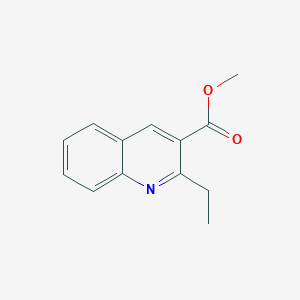
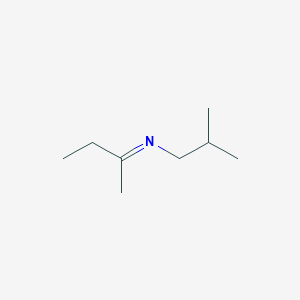
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
